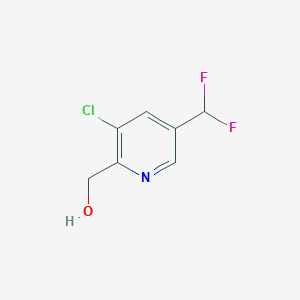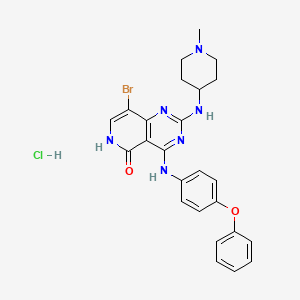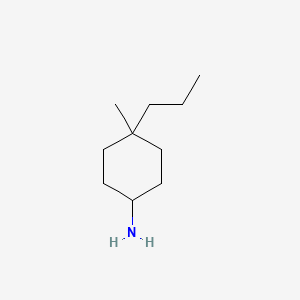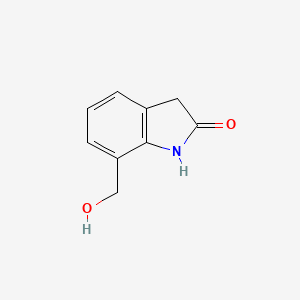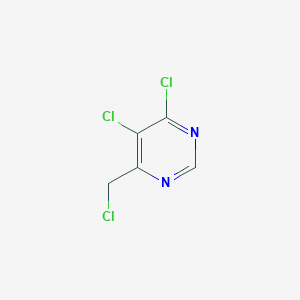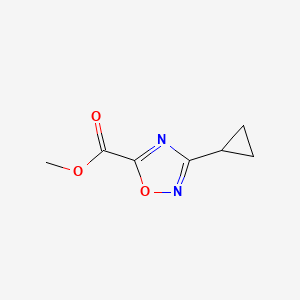
1-(5-Nitro-2-(trifluoromethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Nitro-2-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H6F3NO3 It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, along with an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Nitro-2-(trifluoromethyl)phenyl)ethanone typically involves the nitration of 2-(trifluoromethyl)acetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced to the aromatic ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Nitro-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups to the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(5-Amino-2-(trifluoromethyl)phenyl)ethanone.
Aplicaciones Científicas De Investigación
1-(5-Nitro-2-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(5-Nitro-2-(trifluoromethyl)phenyl)ethanone exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall mechanism of action.
Comparación Con Compuestos Similares
- 1-(2-Nitro-5-(trifluoromethyl)phenyl)ethanone
- 1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone
- Ethanone, 2,2,2-trifluoro-1-phenyl-
Uniqueness: 1-(5-Nitro-2-(trifluoromethyl)phenyl)ethanone is unique due to the specific positioning of the nitro and trifluoromethyl groups on the phenyl ring
Propiedades
Fórmula molecular |
C9H6F3NO3 |
|---|---|
Peso molecular |
233.14 g/mol |
Nombre IUPAC |
1-[5-nitro-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H6F3NO3/c1-5(14)7-4-6(13(15)16)2-3-8(7)9(10,11)12/h2-4H,1H3 |
Clave InChI |
LEQQUOPVCQVCJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B13037169.png)
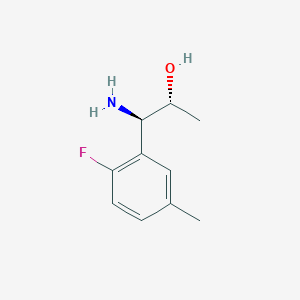
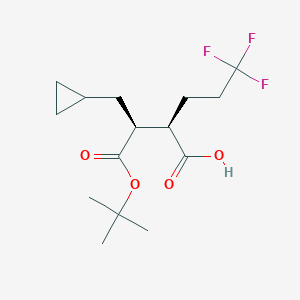
![(S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13037197.png)
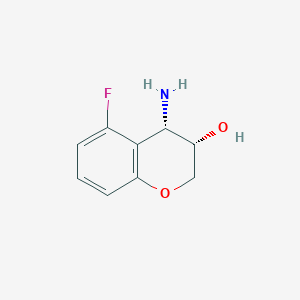
![(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13037208.png)
